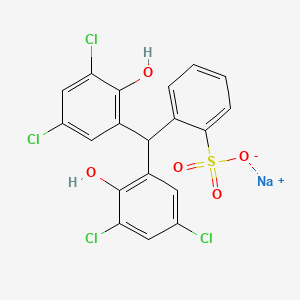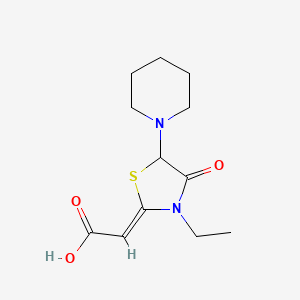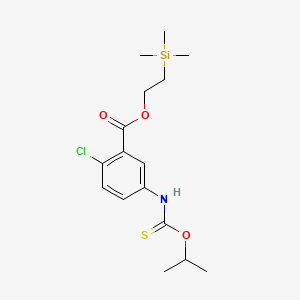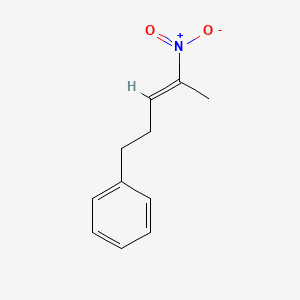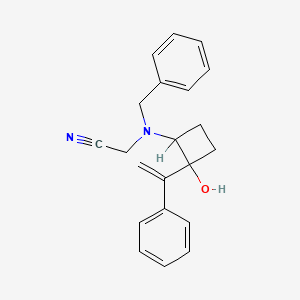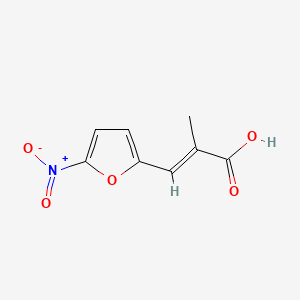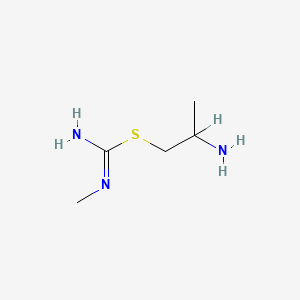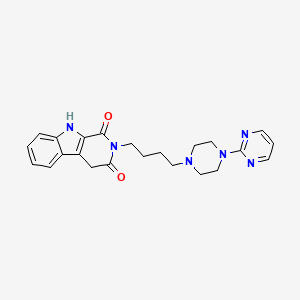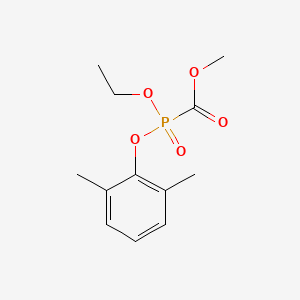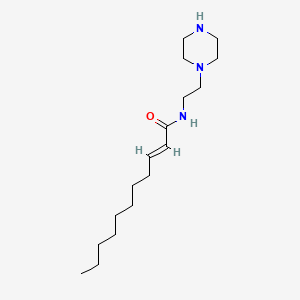
Undecenoic acid, monoamide with piperazine-1-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecenoic acid, monoamide with piperazine-1-ethylamine is a compound that features a combination of undecenoic acid and piperazine-1-ethylamine. This compound is characterized by its unique structure, which includes a secondary amide and both secondary and tertiary amines. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of undecenoic acid, monoamide with piperazine-1-ethylamine typically involves organic synthesis methods. The process generally includes multiple reaction steps, which can be adjusted and optimized based on laboratory or industrial production needs .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale organic reactions with specific catalysts and controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
Undecenoic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Undecenoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which undecenoic acid, monoamide with piperazine-1-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to proteins or enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Undecenoic acid: A fatty acid with antifungal properties.
Piperazine: A chemical used in the synthesis of various pharmaceuticals.
Monoamides: Compounds with a single amide group, used in various chemical applications.
Uniqueness
Undecenoic acid, monoamide with piperazine-1-ethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
93843-09-5 |
|---|---|
Fórmula molecular |
C17H33N3O |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
(E)-N-(2-piperazin-1-ylethyl)undec-2-enamide |
InChI |
InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h9-10,18H,2-8,11-16H2,1H3,(H,19,21)/b10-9+ |
Clave InChI |
RRKIGNOONFPMJX-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C(=O)NCCN1CCNCC1 |
SMILES canónico |
CCCCCCCCC=CC(=O)NCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


